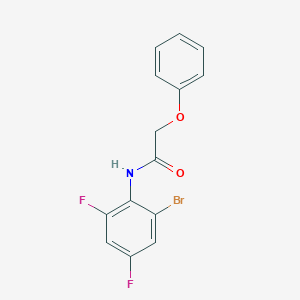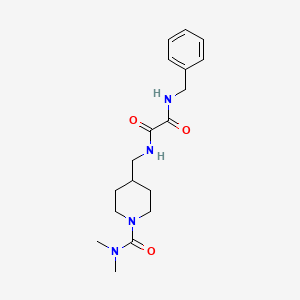
N1-benzyl-N2-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-benzyl-N2-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide is a compound that has been synthesized for scientific research purposes. It is a member of the oxalamide family, which has been studied extensively for its potential as a drug candidate.
科学的研究の応用
Orexin Receptor Antagonism and Binge Eating
Research on compounds targeting orexin receptors (OXRs) suggests a significant role in modulating feeding, arousal, stress, and drug abuse. Studies have shown that selective antagonism at OX1R could represent a novel pharmacological treatment for binge eating (BE) and possibly other eating disorders with a compulsive component. This suggests the potential of N1-benzyl-N2-((1-(dimethylcarbamoyl)piperidin-4-yl)methyl)oxalamide, if it interacts similarly with OXRs, to influence feeding behavior and stress response mechanisms (Piccoli et al., 2012).
Cytochrome P450 Enzyme Interaction
The oxidative metabolism of therapeutic agents is crucial for their pharmacokinetic profiles, involving multiple enzymes like Cytochrome P450s. Understanding how compounds like this compound interact with these enzymes could be essential for predicting drug interactions and metabolic pathways, potentially guiding the development of novel antidepressants (Hvenegaard et al., 2012).
Molecular Interaction with CB1 Cannabinoid Receptor
Investigations into compounds interacting with the CB1 cannabinoid receptor can inform the development of treatments for conditions modulated by this receptor, including pain, obesity, and neurological disorders. The structural and functional insights gained from these studies might help to explore the therapeutic potential of this compound in modulating CB1 receptor activity (Shim et al., 2002).
Selective Neuropeptide Y Y1 Receptor Antagonists
Research into benzimidazoles as selective neuropeptide Y (NPY) Y1 receptor antagonists, aimed at developing antiobesity drugs, highlights the importance of receptor selectivity in drug development. The structural modification strategies and receptor binding studies could provide valuable insights for the application of this compound in targeting metabolic and obesity-related pathways (Zarrinmayeh et al., 1998).
特性
IUPAC Name |
N'-benzyl-N-[[1-(dimethylcarbamoyl)piperidin-4-yl]methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-21(2)18(25)22-10-8-15(9-11-22)13-20-17(24)16(23)19-12-14-6-4-3-5-7-14/h3-7,15H,8-13H2,1-2H3,(H,19,23)(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWMQHJWQUPORG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)N1CCC(CC1)CNC(=O)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-Chlorobenzyl)oxy]-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B2741250.png)
![1-methyl-N-[3-(methylsulfanyl)phenyl]piperidin-4-amine](/img/structure/B2741253.png)
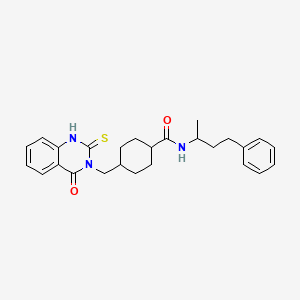


![{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}urea](/img/structure/B2741258.png)

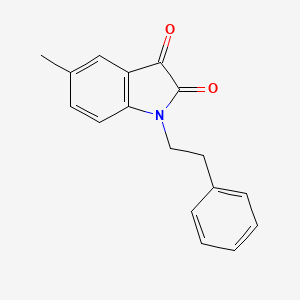
![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine](/img/structure/B2741261.png)
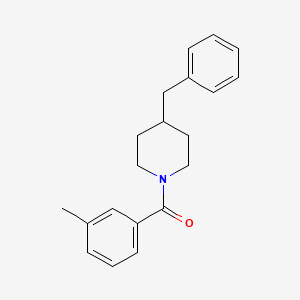
![3-phenyl-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one](/img/structure/B2741267.png)
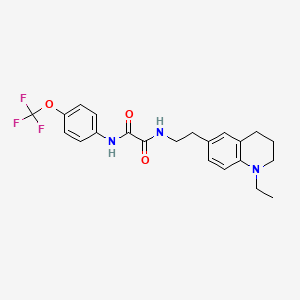
![N-(4-chlorobenzyl)-2-(4-oxo-1-propyl[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2741269.png)
